Ortho-Fluorobenzyl Thioether vs. Meta/Ortho Regioisomers: Position-Dependent Electronic Modulation at C2
The 2-fluorobenzyl thioether substituent at C2 of CAS 877653-02-6 places the fluorine atom in the ortho position relative to the methylene linker. In the thieno[3,2-d]pyrimidine patent literature, the 2-fluorobenzyl, 3-fluorobenzyl, and 4-fluorobenzyl variants are explicitly enumerated as distinct chemical entities with separately demonstrated biological activity profiles [1]. The ortho-fluorine exerts both an inductive electron-withdrawing effect (–I) on the thioether sulfur and a steric influence that restricts rotation about the CH2–S bond, altering the conformational ensemble available to the benzyl group compared to the 3-fluoro and 4-fluoro regioisomers [2]. This positional effect is non-trivial: in related thienopyrimidine kinase inhibitor series, moving a fluorine substituent from the para to the ortho position on a benzyl group has been shown to shift kinase selectivity profiles by >10-fold and alter IC50 values by over an order of magnitude against specific targets [2]. The commercially available 3-fluorobenzyl analog (CAS 877652-78-3) and 4-fluorobenzyl analog represent distinct chemical entities that cannot serve as direct substitutes for the 2-fluoro compound in SAR or screening campaigns.
| Evidence Dimension | Fluorine position on benzylthio C2 substituent: electronic (Hammett σm/σp) and steric effects |
|---|---|
| Target Compound Data | 2-Fluorobenzyl: ortho-F, Hammett σm = 0.34 (inductive), steric restriction of C–S bond rotation due to ortho substitution |
| Comparator Or Baseline | 3-Fluorobenzyl analog (CAS 877652-78-3): meta-F, σm = 0.34, no ortho steric effect; 4-Fluorobenzyl analogs: para-F, different resonance contributions |
| Quantified Difference | Ortho-fluorine introduces steric hindrance (van der Waals radius ~1.47 Å vs. H ~1.20 Å) that restricts conformational freedom; in related thienopyrimidine series, ortho vs. para fluoro substitution altered kinase IC50 values by >10-fold [2] |
| Conditions | Comparison of electronic parameters (Hammett constants) and conformational analysis; kinase selectivity data from thienopyrimidine patent literature (US8586580, WO2003053446, EP1591446) |
Why This Matters
Procurement of the incorrect fluorobenzyl regioisomer will yield a compound with different conformational preferences at the target binding site, invalidating SAR hypotheses and wasting screening resources without providing interpretable structure-activity data.
- [1] Thienopyrimidine compounds and use thereof. European Patent EP1591446B1. Published 2004-01-28. (Explicitly enumerates 2-fluorobenzyl, 3-fluorobenzyl, and 4-fluorobenzyl as distinct substituent embodiments with independent biological activity.) View Source
- [2] 2,7-substituted thieno[3,2-d]pyrimidine compounds as protein kinase inhibitors. US Patent US8586580B2. Published 2013-11-19. (Describes SAR for fluorobenzyl positional isomers in kinase inhibition.) View Source
